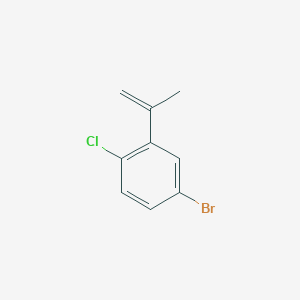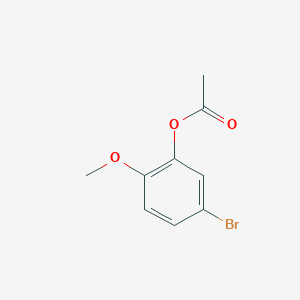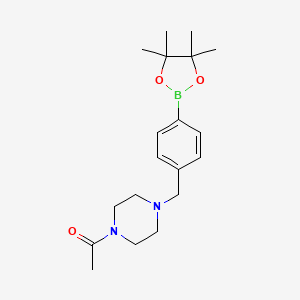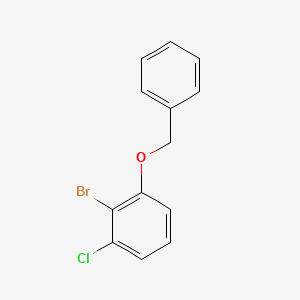![molecular formula C9H7ClN2O3S B1376585 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1423024-24-1](/img/structure/B1376585.png)
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Overview
Description
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C(_9)H(_7)ClN(_2)O(_3)S It is known for its unique structure, which includes a cyclopropyl group, an oxazolo ring fused to a pyridine ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves multiple steps:
Formation of the Oxazolo Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazolo ring. This can be achieved through the reaction of a nitrile with an appropriate reagent, such as hydroxylamine, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene or alkyne precursor.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the intermediate compound with chlorosulfonic acid or a similar sulfonylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the oxazolo ring or the pyridine moiety.
Cyclization Reactions: The presence of multiple reactive sites allows for the formation of complex cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various cyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride exerts its effects depends on its specific application:
Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.
Receptor Binding: The compound’s unique structure allows it to interact with specific receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonate: Contains a sulfonate group.
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-thiosulfonate: Features a thiosulfonate group.
Uniqueness
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is unique due to its combination of a cyclopropyl group, an oxazolo ring, and a highly reactive sulfonyl chloride group. This combination provides a distinct reactivity profile and potential for diverse applications in chemical synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c10-16(13,14)6-3-7-8(5-1-2-5)12-15-9(7)11-4-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJGNCVZXPULDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C=C(C=N3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)




![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)




